4-[1-(3-Bromobenzoyl)piperidin-4-yl]morpholine-3,5-dione
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Overview
Description
4-[1-(3-Bromobenzoyl)piperidin-4-yl]morpholine-3,5-dione is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a piperidine ring, a morpholine ring, and a bromobenzoyl group, making it a complex and intriguing molecule for various studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3-Bromobenzoyl)piperidin-4-yl]morpholine-3,5-dione typically involves multiple steps, starting with the preparation of the piperidine and morpholine rings. The bromobenzoyl group is then introduced through a series of reactions, including bromination and acylation. Common reagents used in these reactions include bromine, acyl chlorides, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-[1-(3-Bromobenzoyl)piperidin-4-yl]morpholine-3,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has shown potential as a bioactive compound with applications in drug discovery and development.
Medicine: Preliminary studies suggest it may have therapeutic properties, making it a candidate for further investigation in pharmacology.
Industry: Its unique chemical structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-(3-Bromobenzoyl)piperidin-4-yl]morpholine-3,5-dione involves its interaction with specific molecular targets and pathways. The bromobenzoyl group may facilitate binding to certain enzymes or receptors, while the piperidine and morpholine rings contribute to the compound’s overall stability and reactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorobenzyl)piperidin-4-yl [4-fluorophenyl] methanol
- 1-(3,4-Dichlorobenzyl)piperidin-4-yl [4-fluorophenyl] methanol
- 1-(4-Bromobenzyl)piperidin-4-yl [4-fluorophenyl] methanol
Uniqueness
4-[1-(3-Bromobenzoyl)piperidin-4-yl]morpholine-3,5-dione is unique due to its combination of a bromobenzoyl group with piperidine and morpholine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-[1-(3-bromobenzoyl)piperidin-4-yl]morpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O4/c17-12-3-1-2-11(8-12)16(22)18-6-4-13(5-7-18)19-14(20)9-23-10-15(19)21/h1-3,8,13H,4-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPMZUHJBSRUDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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